molecular formula C5H6BrNOS B6152303 2-(4-bromo-1,2-thiazol-5-yl)ethan-1-ol CAS No. 2168450-38-0

2-(4-bromo-1,2-thiazol-5-yl)ethan-1-ol

Cat. No.: B6152303
CAS No.: 2168450-38-0
M. Wt: 208.1
InChI Key:
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Description

2-(4-bromo-1,2-thiazol-5-yl)ethan-1-ol is an organic compound that features a thiazole ring substituted with a bromine atom at the 4-position and an ethan-1-ol group at the 2-position. Thiazole rings are known for their aromaticity and biological activity, making them valuable in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromo-1,2-thiazole with ethylene oxide under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1,2-thiazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-bromo-1,2-thiazol-5-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom and ethan-1-ol group can also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-1,2-thiazol-5-yl)ethan-1-ol
  • 2-(4-fluoro-1,2-thiazol-5-yl)ethan-1-ol
  • 2-(4-methyl-1,2-thiazol-5-yl)ethan-1-ol

Uniqueness

2-(4-bromo-1,2-thiazol-5-yl)ethan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and higher electronegativity can lead to different interaction patterns with molecular targets, making this compound particularly interesting for research and development .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-bromo-1,2-thiazol-5-yl)ethan-1-ol involves the reaction of 4-bromo-1,2-thiazole with ethylene oxide in the presence of a base to form the intermediate 2-(4-bromo-1,2-thiazol-5-yl)ethanol, which is then dehydrated to yield the final product.", "Starting Materials": [ "4-bromo-1,2-thiazole", "ethylene oxide", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: 4-bromo-1,2-thiazole is dissolved in a suitable solvent (e.g. DMF) and a base (e.g. sodium hydroxide) is added to the solution.", "Step 2: Ethylene oxide is slowly added to the reaction mixture while stirring at room temperature.", "Step 3: The reaction mixture is heated to reflux for several hours to ensure complete reaction.", "Step 4: The reaction mixture is cooled and the product, 2-(4-bromo-1,2-thiazol-5-yl)ethanol, is isolated by filtration or extraction.", "Step 5: The intermediate product is dehydrated by heating with a suitable dehydrating agent (e.g. phosphorus pentoxide) to yield the final product, 2-(4-bromo-1,2-thiazol-5-yl)ethan-1-ol." ] }

CAS No.

2168450-38-0

Molecular Formula

C5H6BrNOS

Molecular Weight

208.1

Purity

95

Origin of Product

United States

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